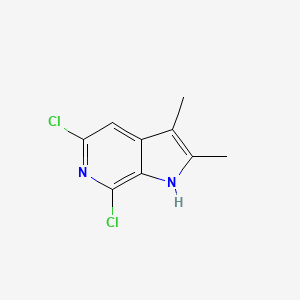

5,7-Dichloro-2,3-dimethyl-6-azaindole

CAS No.:

Cat. No.: VC18337171

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2N2 |

|---|---|

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | 5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |

| Standard InChI | InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |

| Standard InChI Key | ZJWTWLFBRGXFSU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(NC2=C(N=C(C=C12)Cl)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Substituent Effects

5,7-Dichloro-2,3-dimethyl-6-azaindole belongs to the azaindole class, which features a bicyclic structure combining pyrrole and pyridine rings. The "6-azaindole" designation indicates that the pyridine nitrogen is located at the sixth position relative to the fused pyrrole ring . The compound’s structure includes:

-

Two chlorine atoms at positions 5 and 7, which enhance electrophilicity and influence intermolecular interactions.

-

Methyl groups at positions 2 and 3, contributing to steric effects and modulating solubility .

Table 1: Comparative Structural Properties of Related Azaindoles

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 5,7-Dichloro-2-methyl-6-azaindole | 1448260-10-3 | C₈H₆Cl₂N₂ | 201.05 | 2-CH₃, 5-Cl, 7-Cl |

| 5,7-Dichloro-6-azaindole | 1001412-41-4 | C₇H₄Cl₂N₂ | 187.03 | 5-Cl, 7-Cl |

| 5,7-Dichloro-2,3-dimethyl-6-azaindole | Not Available | C₉H₈Cl₂N₂ | 215.08 (estimated) | 2-CH₃, 3-CH₃, 5-Cl, 7-Cl |

The additional methyl groups in the target compound are expected to increase its molecular weight to approximately 215.08 g/mol while reducing polarity compared to non-methylated analogues .

Spectroscopic and Computational Data

Though experimental spectra for 5,7-Dichloro-2,3-dimethyl-6-azaindole are unavailable, predictions can be made:

-

NMR: The methyl groups at positions 2 and 3 would produce distinct singlet peaks in the -NMR spectrum (δ 2.4–2.6 ppm), while aromatic protons adjacent to chlorine atoms would appear downfield (δ 7.8–8.2 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 215 would dominate, with fragmentation patterns involving loss of chlorine atoms (35/37 Da) and methyl groups (15 Da) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 5,7-Dichloro-2,3-dimethyl-6-azaindole likely involves:

-

Core Formation: Construction of the 6-azaindole scaffold via cyclization reactions.

-

Chlorination: Introduction of chlorine atoms at positions 5 and 7.

-

Methylation: Installation of methyl groups at positions 2 and 3.

Stepwise Synthesis Based on Analogous Routes

A patent detailing the synthesis of 5-chloro-7-azaindole (CN106279156A) provides a foundational approach:

-

Lithiation and Silylation:

-

BOC Protection:

-

Cyclization and Chlorination:

Table 2: Reaction Conditions for Key Synthetic Steps

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP: Estimated at 2.8–3.2 (compared to 2.5 for 5,7-Dichloro-6-azaindole ), indicating moderate lipophilicity suitable for membrane permeability in drug design.

-

Solubility: Likely low in water (<0.1 mg/mL) but soluble in organic solvents like DMSO or dichloromethane .

Thermal Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume